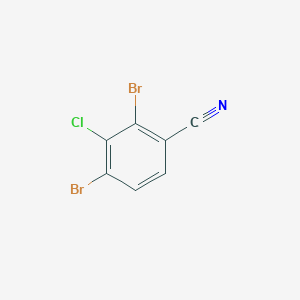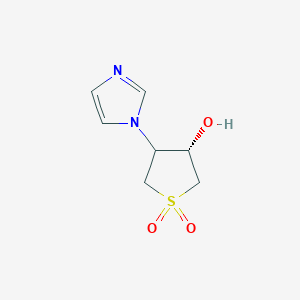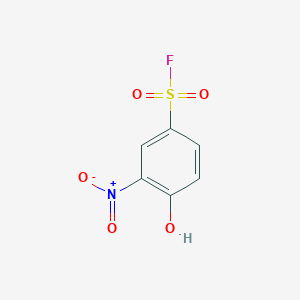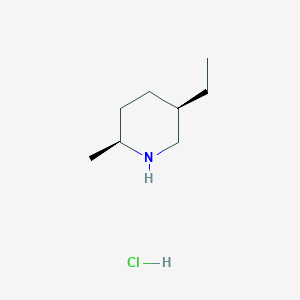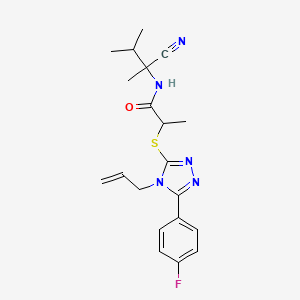
2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Allyl and Fluorophenyl Groups: These groups can be introduced via substitution reactions using allyl halides and fluorobenzene derivatives.
Thioether Formation: The triazole derivative can be reacted with a thiol to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether with a cyano-substituted amine to form the propanamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar biological activities.
Medicine
Industry
Uses in the development of agrochemicals, such as herbicides or fungicides, and in materials science for the creation of polymers or other advanced materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyano group could participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
The unique combination of the allyl, fluorophenyl, and cyano groups in 2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide may confer distinct biological activities or chemical properties not seen in other triazole derivatives.
属性
分子式 |
C20H24FN5OS |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C20H24FN5OS/c1-6-11-26-17(15-7-9-16(21)10-8-15)24-25-19(26)28-14(4)18(27)23-20(5,12-22)13(2)3/h6-10,13-14H,1,11H2,2-5H3,(H,23,27) |
InChI 键 |
FUPADYJROSJXJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(N1CC=C)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


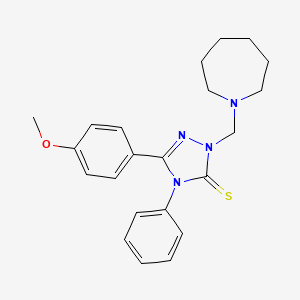
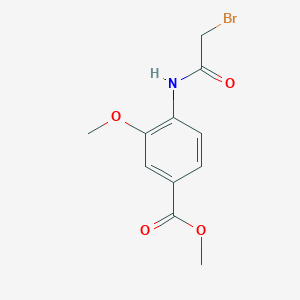
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)
![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)


